Cas no 165266-08-0 (4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile)

4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a hexahydroquinoline core with a thione (sulfanylidene) group at the 2-position and a cyano substituent at the 3-position. The 2-methylphenyl moiety enhances its structural diversity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The thione functionality offers potential for further derivatization, while the electron-withdrawing cyano group may influence reactivity in nucleophilic or cyclization reactions. This compound’s rigid scaffold and functional group arrangement suggest utility in the development of pharmacologically active molecules or as a precursor for complex heterocycles. Its stability and synthetic versatility make it suitable for research applications in drug discovery and materials science.
4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile structure
165266-08-0 structure
Product Name:4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No:165266-08-0
MF:C17H16N2S
MW:280.387342453003
CID:1345656
PubChem ID:5135885
Update Time:2025-06-09

4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarbonitrile,1,2,5,6,7,8-hexahydro-4-(2-methylphenyl)-2-thioxo-
    • 4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
    • Oprea1_072814
    • AKOS005400794
    • STK118894
    • 4-(2-methylphenyl)-2-thioxo-1,2,5,6,7,8-hexa-hydroquinoline-3-carbonitrile
    • 2-thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
    • 4-(2-methylphenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
    • 165266-08-0
    • F1159-0056
    • Oprea1_471318
    • 4-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
    • Inchi: 1S/C17H16N2S/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)19-17(20)14(16)10-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20)
    • InChI Key: OAGCLDIOORZYSA-UHFFFAOYSA-N
    • SMILES: S=C1C(C#N)=C(C2C=CC=CC=2C)C2=C(CCCC2)N1

Computed Properties

  • Exact Mass: 280.10358
  • Monoisotopic Mass: 280.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 35.82

4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Pricemore >>

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4-(2-methylphenyl)-2-sulfanylidene-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Related Literature

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